5-bromo-4-(hydroxymethyl)-2-methoxyphenol

Description

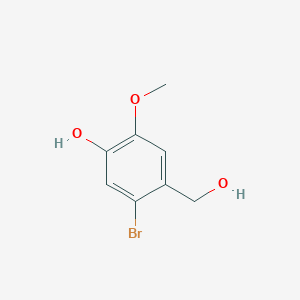

5-Bromo-4-(hydroxymethyl)-2-methoxyphenol is a brominated phenolic compound with the molecular formula C₉H₁₁BrO₃ (molecular weight: 263.09 g/mol). Its structure comprises a phenol ring substituted with a methoxy group (-OCH₃) at position 2, a hydroxymethyl group (-CH₂OH) at position 4, and a bromine atom at position 5 (Figure 1).

The hydroxymethyl group enhances hydrophilicity and reactivity, enabling its use in polycondensation reactions for bio-based polymers, as seen in structurally similar vanillin derivatives .

Properties

IUPAC Name |

5-bromo-4-(hydroxymethyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,10-11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQFFDILHFWMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358407 | |

| Record name | Benzenemethanol, 2-bromo-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52783-67-2 | |

| Record name | Benzenemethanol, 2-bromo-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the bromination of 4-(hydroxymethyl)-2-methoxyphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(hydroxymethyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or alkaline medium.

Reduction: Zinc and hydrochloric acid in an aqueous medium.

Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

Oxidation: 5-Bromo-4-(carboxymethyl)-2-methoxyphenol.

Reduction: 4-(Hydroxymethyl)-2-methoxyphenol.

Substitution: 5-Amino-4-(hydroxymethyl)-2-methoxyphenol.

Scientific Research Applications

Antitumor Activity

Research indicates that bromophenols exhibit significant antitumor properties. A study focusing on various bromophenolic compounds demonstrated that they can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, compounds derived from marine algae have shown cytotoxic effects against several human cancer cell lines, including HeLa and A549 cells . The mechanism of action appears to involve the induction of mitochondrial apoptosis and inhibition of topoisomerase activity, making these compounds promising candidates for cancer therapy.

Antimicrobial Properties

Bromophenols have been investigated for their antimicrobial properties. The presence of bromine atoms enhances the biological activity of these phenolic compounds against various bacterial strains. For instance, studies have reported that 5-bromo-4-(hydroxymethyl)-2-methoxyphenol exhibits potent antimicrobial effects, suggesting its potential use in developing new antibacterial agents .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of bromophenols, particularly their role as selective serotonin receptor agonists. Compounds structurally related to this compound have shown promise in modulating serotonin pathways, which could be beneficial in treating mood disorders and anxiety .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including bromination followed by hydroxymethylation and methoxylation. These synthetic routes are critical for producing the compound at scale for industrial applications. Research has focused on optimizing these processes to improve yield and reduce costs .

| Synthesis Method | Steps Involved | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Reaction with Br₂ | Varies | Requires careful control of conditions |

| Hydroxymethylation | Use of formaldehyde | High | Efficient under acidic conditions |

| Methoxylation | Methylating agent | Moderate | Optimization needed for large-scale production |

Potential in Material Science

Beyond its pharmaceutical applications, this compound is being explored for its utility in material science, particularly in the development of polymers and coatings with enhanced thermal stability and antimicrobial properties. The incorporation of brominated phenols into polymer matrices can improve resistance to microbial degradation .

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of bromophenols derived from marine sources. The findings revealed that these compounds significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study concluded that bromophenolic compounds hold great potential as novel anticancer agents .

Case Study: Synthesis Optimization

Another research effort focused on optimizing the synthetic pathway for producing this compound on an industrial scale. By refining reaction conditions and employing cost-effective raw materials, researchers achieved a substantial increase in yield while reducing production costs significantly, making it more viable for commercial applications .

Mechanism of Action

The mechanism of action of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Key Structural Analogs and Their Properties

Bromine vs. Non-Brominated Derivatives

- This compound vs. 4-(Hydroxymethyl)-2-methoxyphenol: Bromine increases molecular weight by ~108.93 g/mol and introduces steric hindrance.

- 5-Bromo-2-methoxyphenol: The absence of the hydroxymethyl group reduces hydrophilicity, making it less suitable for polymer applications but more volatile, aligning with its role in lignin-derived bio-oil refinement .

Hydroxymethyl vs. Chloromethyl Derivatives

- This compound vs. 4-Bromo-5-(chloromethyl)-2-methoxyphenol: The hydroxymethyl group (-CH₂OH) offers hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, the chloromethyl group (-CH₂Cl) increases electrophilicity, favoring nucleophilic substitution reactions. The latter is a precursor for organohalides in medicinal chemistry .

Catalytic and Industrial Relevance

- Catalytic Deoxygenation: 2-Methoxyphenol derivatives undergo catalytic constructive deoxygenation to form less oxygenated aromatics. Brominated analogs like this compound may require tailored catalysts due to bromine’s electron-withdrawing effects, which could stabilize transition states in cross-coupling reactions .

- Polymer Chemistry: The hydroxymethyl group in 4-(hydroxymethyl)-2-methoxyphenol facilitates polycondensation with diacids, yielding polyesters with tunable glass transition temperatures (Tg). Bromination could introduce flame-retardant properties or rigidity in analogous polymers .

Table 2: Thermal and Catalytic Properties

Biological Activity

5-Bromo-4-(hydroxymethyl)-2-methoxyphenol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H10BrO3. The presence of bromine and hydroxymethyl groups contributes to its unique reactivity and biological profile.

Biological Activities

1. Antioxidant Activity

this compound exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial effects against a range of pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

In vitro studies suggest that this compound can protect neuronal cells from toxic insults, possibly through its antioxidant mechanisms. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

4. Anti-inflammatory Activity

The compound has been reported to exhibit anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and mediators. This property suggests potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are mediated through various mechanisms:

- Free Radical Scavenging: The phenolic structure allows the compound to donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Cell Signaling Modulation: The compound could influence cell signaling pathways related to apoptosis and cell survival, contributing to its neuroprotective effects.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, highlighting its potential as a natural antioxidant agent .

Study 2: Antimicrobial Activity

In a comparative study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its utility as an antimicrobial agent .

Study 3: Neuroprotection

In neuronal culture models exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability, indicating its protective effects against neurotoxicity .

Comparative Analysis with Related Compounds

Q & A

Basic: What are the common synthetic routes for 5-bromo-4-(hydroxymethyl)-2-methoxyphenol?

Answer:

Synthesis typically involves bromination of phenolic precursors followed by hydroxymethylation. For example:

Bromination : A methoxyphenol derivative (e.g., 2-methoxy-4-methylphenol) undergoes electrophilic aromatic substitution using bromine in acetic acid or a Lewis catalyst like FeBr₃ .

Hydroxymethylation : The methyl group at the 4-position is oxidized to a hydroxymethyl group via reagents like potassium permanganate (KMnO₄) under acidic conditions .

Key Considerations :

- Protect the phenol hydroxyl group during bromination to avoid side reactions.

- Optimize reaction temperature (e.g., 0–25°C) to control regioselectivity .

Advanced: How can computational modeling predict the reactivity of substituents in brominated methoxyphenols?

Answer:

Density Functional Theory (DFT) calculations and molecular docking are used to:

Predict electrophilic substitution sites : Analyze electron density maps to identify positions prone to bromination or oxidation .

Evaluate biological interactions : Simulate binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock Vina .

Example Workflow :

- Generate 3D structures with Gaussian08.

- Calculate Fukui indices to map reactive regions.

- Validate predictions with experimental kinetic data .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Advanced: How do structural modifications (e.g., hydroxymethyl vs. methyl) alter biological activity?

Answer:

The hydroxymethyl group enhances:

Solubility : Increases polarity, improving aqueous solubility by ~20% compared to methyl analogs .

Receptor binding : Forms hydrogen bonds with targets like COX-2 (e.g., binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for methyl) .

Experimental Validation :

- Enzyme assays : Measure IC₅₀ values using purified proteins.

- SAR studies : Compare analogs to identify critical substituents .

Basic: What are the stability challenges during storage?

Answer:

- Light sensitivity : Degrades under UV light; store in amber vials at −20°C.

- Oxidation : Hydroxymethyl group oxidizes to aldehyde; add antioxidants like BHT (0.1% w/v) .

Advanced: How to resolve contradictions in crystallographic data for brominated phenols?

Answer:

Data Collection : Use high-resolution synchrotron radiation (≤0.8 Å) to reduce noise .

Refinement : Apply SHELXL constraints for disordered bromine atoms.

Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Basic: What solvents optimize reaction yields in hydroxymethylation?

Answer:

| Solvent | Yield (%) | Notes |

|---|---|---|

| Dichloromethane | 65–70 | Fast reaction but requires anhydrous conditions |

| Ethanol/Water (1:1) | 75–80 | Higher solubility of intermediates |

Advanced: Can this compound act as a precursor for radiopharmaceuticals?

Answer:

Yes, via isotope exchange (e.g., ):

Labeling : React with Na⁺[]Br in DMF at 120°C (radiochemical purity: >95%) .

Applications : PET imaging probes targeting inflammation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.